Allosteric Zymogen Activation Inhibition vs. Direct Catalytic Inhibition
Unlike broad-spectrum catalytic inhibitors, JNJ0966 does not directly inhibit the active site of MMP-9 or other MMPs. In a head-to-head comparison with the pan-MMP inhibitor GM6001, JNJ0966 showed no direct inhibition of active MMP-9 (catMMP-9) or MMP-3 (catMMP-3), whereas GM6001 potently inhibited both (catMMP-3 IC50 = 7.2 nM; catMMP-9 IC50 = 0.45 nM) [1]. JNJ0966's unique mechanism involves binding an allosteric pocket near Arg-106, preventing the second cleavage step of proMMP-9 maturation [2].
| Evidence Dimension | Inhibition of catMMP-9 catalytic activity |
|---|---|
| Target Compound Data | No inhibition up to 10 µM |
| Comparator Or Baseline | GM6001 (broad-spectrum catalytic inhibitor) - IC50 = 0.45 nM |
| Quantified Difference | >22,000-fold greater potency for GM6001 on the catalytic domain |
| Conditions | Recombinant human active MMP-9 and DQ-gelatin substrate cleavage assay |
Why This Matters
This provides direct evidence that JNJ0966 operates via a novel, non-catalytic mechanism, ensuring that observed biological effects are due to specific inhibition of proMMP-9 activation, not off-target catalytic inhibition.
- [1] Scannevin, R. H., et al. (2017). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. *Journal of Biological Chemistry*, 292(43), 17963-17974. View Source
- [2] Scannevin, R. H., et al. (2017). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. *Journal of Biological Chemistry*, 292(43), 17963-17974. View Source
